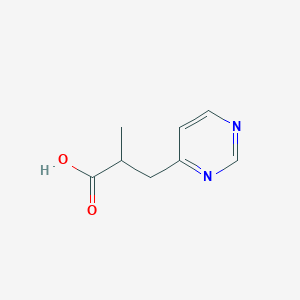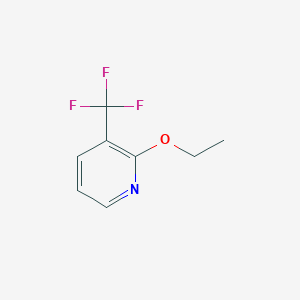
2-Ethoxy-3-(trifluoromethyl)pyridine
概要
説明
2-Ethoxy-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 849934-82-3. It has a molecular weight of 191.15 and its IUPAC name is 2-ethoxy-3-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 2-Ethoxy-3-(trifluoromethyl)pyridine, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3-(trifluoromethyl)pyridine is represented by the linear formula C8H8F3NO .Chemical Reactions Analysis
The major use of TFMP derivatives, including 2-Ethoxy-3-(trifluoromethyl)pyridine, is in the protection of crops from pests . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-3-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Chemical Reactions
2-Ethoxy-3-(trifluoromethyl)pyridine and related compounds have been the subject of research due to their utility in synthesizing fluorinated pyridines and heterocycles, which are of interest in medicinal chemistry and materials science. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of trifluoromethyl pyridines in organic synthesis (Honey et al., 2012). Additionally, studies have shown that α-halogen substituted β-ethoxyvinyl trifluoromethyl ketones react with 2-aminopyridine to yield trifluoroacetyl-containing heterocycles, further demonstrating the compound's role in synthesizing fluorinated organic molecules (Kacharova et al., 2002).
Applications in Organic Chemistry
The compound has been utilized in the preparation of novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, showcasing its role in the development of new heterocyclic compounds with potential applications in various fields (Krishnaiah & Narsaiah, 2001). The versatility of 2-ethoxy-3-pyridylboronic acid, derived from 2-ethoxypyridine, in Suzuki cross-coupling reactions to synthesize highly-functionalized 3-aryl/heteroaryl-pyridines further underscores the importance of ethoxy-trifluoromethyl pyridines in facilitating complex organic syntheses (Thompson et al., 2005).
Advanced Material Synthesis
Research has also explored the use of 2-ethoxy-3-(trifluoromethyl)pyridine derivatives in synthesizing advanced materials. For example, 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts containing poly(beta-diketonate) rare earth complexes have been synthesized, demonstrating the compound's utility in creating materials with unique photoluminescent and magnetic properties (Pointillart et al., 2009).
Safety And Hazards
将来の方向性
Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-ethoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-6(8(9,10)11)4-3-5-12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQUVTHKBOALAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655284 | |
| Record name | 2-Ethoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-(trifluoromethyl)pyridine | |
CAS RN |
849934-82-3 | |
| Record name | 2-Ethoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

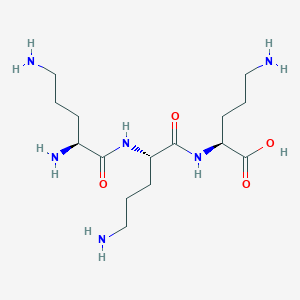
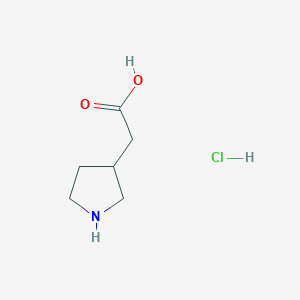
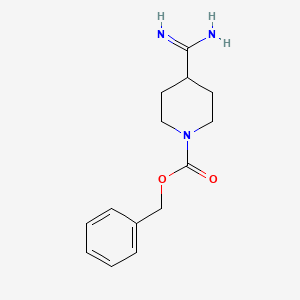
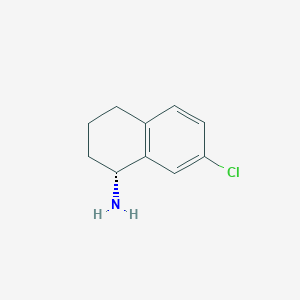
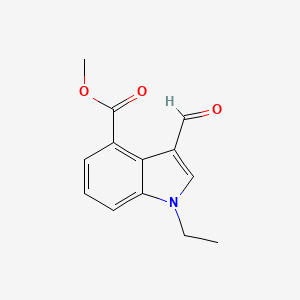
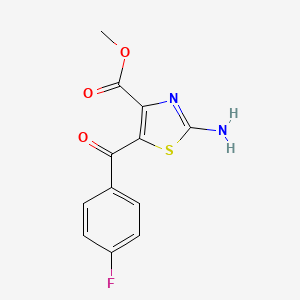
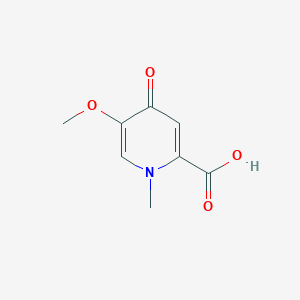
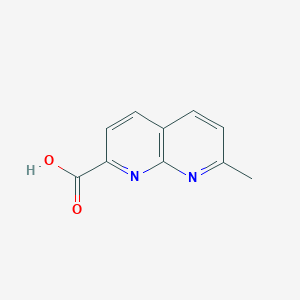
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)
![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)
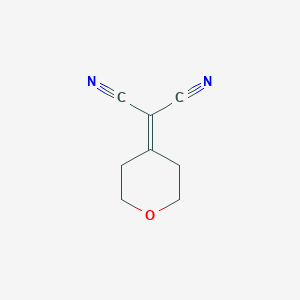
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
